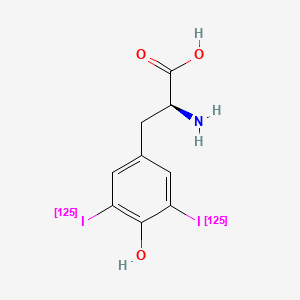

Diotyrosine I-125

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diotirosina I 125: es una forma radiomarcada de diotirosina, un dímero del aminoácido tirosina. La diotirosina en sí misma es un aminoácido no proteico formado por la oxidación de residuos de tirosina en proteínas. El radiomarcado con yodo-125 permite el seguimiento y el estudio de la diotirosina en varios procesos biológicos y químicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La diotirosina se puede sintetizar mediante la oxidación catalizada por enzimas de la tirosina. Este proceso implica el uso de enzimas como la mieloperoxidasa o las enzimas citocromo P450 como CYP56A1 . La reacción generalmente ocurre en condiciones oxidativas, a menudo involucrando peróxido de hidrógeno como agente oxidante .

Métodos de producción industrial: : La producción industrial de diotirosina implica un procedimiento cromatográfico de tres pasos. Esto incluye cromatografía DEAE-celulosa en un tampón de ácido bórico-borato de sodio, seguida de cromatografía bidimensional dependiente del pH en BioGel P-2, y finalmente, cromatografía de afinidad utilizando ácido fenilborónico inmovilizado .

Análisis De Reacciones Químicas

Tipos de reacciones: : La diotirosina sufre varias reacciones químicas, que incluyen:

Oxidación: La formación de diotirosina en sí misma es un proceso oxidativo.

Formación de complejos: La diotirosina puede formar complejos con el borato debido a su motivo estructural 2,2'-bifenol.

Reactivos y condiciones comunes

Agentes oxidantes: El peróxido de hidrógeno se usa comúnmente.

Enzimas: Mieloperoxidasa y enzimas citocromo P450.

Productos principales

Aplicaciones Científicas De Investigación

La diotirosina I 125 tiene varias aplicaciones de investigación científica:

Biomarcador de estrés oxidativo: La diotirosina se utiliza como biomarcador de estrés oxidativo en varios organismos.

Estudios de reticulación de proteínas: Se utiliza para estudiar la reticulación de proteínas en respuesta al estrés oxidativo.

Investigación sobre la interrupción endocrina: La diotirosina se ha estudiado por sus efectos sobre la señalización de la hormona tiroidea y su posible papel como disruptor endocrino.

Mecanismo De Acción

La diotirosina ejerce sus efectos principalmente a través de su similitud estructural con la tirosina y su capacidad para formar enlaces cruzados en proteínas. Puede interrumpir la señalización de la hormona tiroidea al inhibir la unión de la hormona tiroidea a sus receptores, suprimiendo así la activación transcripcional mediada por el receptor de la hormona tiroidea . Esta inhibición afecta varias vías celulares, incluida la vía PI3k/Akt/MAPK .

Comparación Con Compuestos Similares

Compuestos similares

Tirosina: El aminoácido principal del que se deriva la diotirosina.

Diyodotirosina: Otra forma yodada de tirosina involucrada en la síntesis de la hormona tiroidea.

Singularidad: : La diotirosina es única debido a su capacidad para formar enlaces cruzados en proteínas, lo que no es una característica de la tirosina o la diyodotirosina. Esta capacidad de reticulación la convierte en un valioso biomarcador de estrés oxidativo y una herramienta para estudiar las interacciones proteína-proteína .

Propiedades

Número CAS |

65214-01-9 |

|---|---|

Fórmula molecular |

C9H9I2NO3 |

Peso molecular |

428.98 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[4-hydroxy-3,5-bis(125I)(iodanyl)phenyl]propanoic acid |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1/i10-2,11-2 |

Clave InChI |

NYPYHUZRZVSYKL-CQGJRLFOSA-N |

SMILES isomérico |

C1=C(C=C(C(=C1[125I])O)[125I])C[C@@H](C(=O)O)N |

SMILES canónico |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859453.png)

![sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859473.png)

![1-[(1R,9S,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B10859505.png)

![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)

![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)